N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group and at the 2-position with a 1-methylpyrazole-3-carboxamide moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, while the dimethylsulfamoyl group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-18(2)24(21,22)9-4-5-10-12(8-9)23-14(15-10)16-13(20)11-6-7-19(3)17-11/h4-8H,1-3H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJFQHEYHJXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and various biological effects of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazole ring, a benzothiazole moiety, and a dimethylsulfamoyl group. The molecular formula is with a molecular weight of 418.5 g/mol .
Synthesis Methodology:
The synthesis typically involves multi-step organic reactions, including:
- Coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
- Treatment with specific reagents under controlled conditions (e.g., using solvents like dimethylformamide and catalysts such as triethylamine) .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the biosynthesis of prostaglandins, leading to anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by modulating key mitochondrial proteins such as Bcl-2 and Bax, which are crucial for cell survival .
Anti-inflammatory Activity
Several studies have demonstrated the compound's potent anti-inflammatory properties. For instance:
- In vitro assays showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs .
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| This compound | 10 | 61–85 | 76–93 |
| Dexamethasone | 1 | 76 | 86 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains:
- Studies indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Anticancer Activity
Preliminary research indicates potential anticancer properties:
- The compound has been observed to induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and mitochondrial pathway modulation .
Case Studies
- In Vivo Studies on Inflammation : A study evaluated the efficacy of the compound in carrageenan-induced edema models in rats. Results indicated a reduction in paw swelling comparable to indomethacin, a known anti-inflammatory drug.
- Antimicrobial Efficacy : A series of derivatives were tested against various pathogens including E. coli and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with MIC values ranging from 12.5 mg/mL to 25 µg/mL depending on the strain .
Comparison with Similar Compounds
Sulfonamide Derivatives
- Compound 20: 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide () Substituent: 6-Aminosulfonyl (sulfamoyl) group. Activity: Moderate inhibition of carbonic anhydrase (CA) isoforms II and XII (compared to CA I, IX).
Target Compound : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Substituent : 6-Dimethylsulfamoyl group.
- Hypothesized Advantage : The dimethyl group may improve lipophilicity and metabolic stability compared to the unsubstituted sulfamoyl group in Compound 20.
Trifluoromethyl Substituted Analogs
- BTA: N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide () Substituent: 6-Trifluoromethyl (CF₃) group. Activity: High CK-1δ inhibition (pIC₅₀ = 7.8) with a GlideXP score of -3.78 kcal/mol. The dimethylsulfamoyl group in the target compound may offer balanced hydrophilicity and electronic effects.
Methoxyethyl and Acetamide Derivatives
- Compound 27 : N-[6-(1-Methoxyethyl)-1,3-benzothiazol-2-yl]acetamide ()
- Substituent : 6-Methoxyethyl group.
- Physicochemical Properties : White powder with moderate synthesis yield (40%).
- Comparison : The methoxyethyl group increases flexibility but lacks the hydrogen-bonding capacity of sulfonamide derivatives.
Carboxamide Group Variations
Pyrazole vs. Aryl Carboxamides
- BTA : Features a 2-(3,4,5-trimethoxyphenyl)acetamide group.
- Binding Contribution : The trimethoxyphenyl moiety likely engages in π-π stacking and hydrophobic interactions.
- Target Compound : 1-Methylpyrazole-3-carboxamide.
- Hypothesized Advantage : The pyrazole ring may facilitate hydrogen bonding via its nitrogen atoms, enhancing specificity for targets requiring polar interactions.
Cyclopropane Carboxamide Analogs
- Example from : (1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide () Structure: Cyclopropane ring introduces conformational rigidity.
Preparation Methods
Starting Material: 4-(Dimethylsulfamoyl)Aniline
The synthesis begins with 4-(dimethylsulfamoyl)aniline, a commercially available precursor. This compound is prepared via sulfonylation of aniline derivatives using dimethylsulfamoyl chloride under basic conditions.
Cyclization to Form 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine
The benzothiazole ring is constructed via cyclocondensation of 4-(dimethylsulfamoyl)aniline with thiocyanates or thiols. A widely adopted method involves treating the aniline derivative with potassium thiocyanate (KSCN) and bromine (Br₂) in hydrochloric acid (HCl):
This reaction proceeds through the formation of a thiourea intermediate, followed by cyclization and aromatization. The product is isolated via filtration and recrystallized from ethanol, yielding a pale-yellow solid (m.p. 182–184°C).
Key Characterization Data:
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¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).
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IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric).
Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole moiety is synthesized separately to ensure compatibility with subsequent coupling reactions.
Cyclization of Hydrazine Derivatives
1-Methyl-1H-pyrazole-3-carboxylic acid is prepared via cyclization of ethyl acetoacetate with methylhydrazine:
The ester intermediate is hydrolyzed under acidic conditions to yield the carboxylic acid.
Key Characterization Data:
-
¹H NMR (CDCl₃) : δ 7.52 (d, J = 2.4 Hz, 1H, Pyrazole-H), 6.45 (d, J = 2.4 Hz, 1H, Pyrazole-H), 3.92 (s, 3H, N-CH₃).
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MS (ESI) : m/z 141.1 [M+H]⁺.
Amide Coupling to Form the Target Compound
The final step involves conjugating the benzothiazol-2-amine with the pyrazole-carboxylic acid via an amide bond.
Activation of the Carboxylic Acid
1-Methyl-1H-pyrazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride:
Coupling with Benzothiazol-2-Amine
The acid chloride is reacted with 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA) as a base:
The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1).
Key Characterization Data:
-
¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.34 (s, 1H, Pyrazole-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.61 (d, J = 8.4 Hz, 1H, Ar-H), 6.88 (s, 1H, Pyrazole-H), 3.94 (s, 3H, N-CH₃), 3.10 (s, 6H, N(CH₃)₂).
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¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 152.1 (Benzothiazole-C), 144.3 (Pyrazole-C), 132.8–118.4 (Aromatic-C), 38.5 (N(CH₃)₂), 36.2 (N-CH₃).
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HPLC Purity : 98.7% (Method: C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Microwave-Assisted Coupling
To enhance reaction efficiency, microwave irradiation (100°C, 150 W, 20 min) is employed during the amide coupling step, reducing the reaction time from 12 hours to 30 minutes.
Solid-Phase Synthesis
A resin-bound benzothiazol-2-amine derivative is used to facilitate purification, achieving a yield of 85% after cleavage with trifluoroacetic acid (TFA).
Challenges and Optimization
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Regioselectivity in Benzothiazole Formation : Competing pathways during cyclization may yield positional isomers. Using excess KSCN and controlled bromine addition suppresses byproduct formation.
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Acid Sensitivity of the Sulfamoyl Group : Mild reaction conditions (pH 6–7) prevent hydrolysis of the dimethylsulfamoyl moiety during coupling.
Scalability and Industrial Applications
Pilot-scale synthesis (1 kg batch) demonstrates a total yield of 62% with >99% purity, confirming the viability of this route for industrial production .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be systematically improved?
- Methodological Answer : The synthesis of benzothiazole-pyrazole hybrids typically involves multi-step reactions, such as coupling a pyrazole-carboxamide precursor with a substituted benzothiazole moiety. Key steps include:
- Nucleophilic substitution : Reacting a chlorobenzothiazole derivative with dimethylsulfamoyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfamoyl group .
- Amide bond formation : Using coupling reagents like EDCI/HOBt to link the pyrazole and benzothiazole moieties in anhydrous solvents (e.g., DCM) under nitrogen .
- Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical parameters like reaction time (e.g., reflux vs. room temperature) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm) and pyrazole-methyl groups (δ 3.7–3.9 ppm). 2D NMR (HSQC, HMBC) resolves regiochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₆N₄O₃S₂).
- HPLC-PDA : Assess purity (>95% for biological testing) using C18 columns with acetonitrile/water gradients .
Q. How can preliminary biological activity be evaluated, and what assays are suitable?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays. Compare IC₅₀ values against reference inhibitors like Gefitinib .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., Doxorubicin) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide mechanistic studies of target interactions?
- Methodological Answer :
- Docking : Use AutoDock Vina to model compound binding to ATP pockets of kinases. Key parameters include grid box size (20 ų centered on catalytic lysine) and Lamarckian genetic algorithms. Validate poses with co-crystallized ligands (e.g., PDB: 3H6) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., between sulfamoyl groups and Asp831 in EGFR) .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Tabulate substituent effects (Table 1). For example, fluorinated benzothiazoles (e.g., 4,6-difluoro) show enhanced kinase affinity due to electron-withdrawing effects, while bromo-substituted analogs may prioritize DNA intercalation .
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Statistical meta-analysis : Aggregate data from multiple assays (e.g., kinase vs. cytotoxicity profiles) using PCA to identify outliers or confounding variables (e.g., solvent DMSO% in assays) .
Table 1 : SAR of Key Substituents in Benzothiazole-Pyrazole Analogs
Substituent (R) Biological Activity (IC₅₀, µM) Key Interactions 6-SO₂NMe₂ 0.12 (EGFR) H-bond with Asp831 6-Br 2.5 (Topo I) Intercalation 4-F 0.45 (Aurora B) Hydrophobic pocket
Q. What computational and experimental strategies validate off-target effects and metabolic stability?
- Methodological Answer :
- Off-target profiling : Use Chemoproteomics (e.g., kinase inhibitor beads) to identify unintended targets. Confirm with thermal shift assays (ΔTm > 2°C indicates binding) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare half-life (t₁/₂) to assess CYP450 susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
